molecular formula C16H26N2O2S2 B2393070 7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one CAS No. 1795497-91-4

7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one

Cat. No. B2393070
CAS RN: 1795497-91-4
M. Wt: 342.52
InChI Key: MFWKADQPRBLIQI-UHFFFAOYSA-N
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Description

“5-(1,2-Dithiolan-3-yl)pentanoic acid” is a compound with the empirical formula C8H14O2S2 and a molecular weight of 206.33 . It’s a solid substance with an assay of ≥99.0% (acidimetric) .


Synthesis Analysis

The synthesis of compounds similar to “5-(1,2-Dithiolan-3-yl)pentanoic acid” has been studied. For instance, aldose 1,2-dithiolan-3-pentanoyl hydrazones, which are condensation products of a series of monosaccharides with lipoic acid hydrazide, have been synthesized .


Molecular Structure Analysis

The structure of “5-(1,2-Dithiolan-3-yl)pentanoic acid” was studied by spectral methods. It was shown that all the obtained compounds exist in DMSO-d6 solution as a tautomeric mixture of open hydrazone and cyclic pyranose forms .


Chemical Reactions Analysis

The linear hydrazone form is represented by a set of Z′, E′ -conformational isomers, differing in the arrangement of substituents relative to the C–N amide bond, in comparable amounts .


Physical And Chemical Properties Analysis

“5-(1,2-Dithiolan-3-yl)pentanoic acid” has a boiling point of 150°C/0.1hPa and a melting point of 59-62°C. It has a bulk density of 260 kg/m3 and should be stored at a temperature between 2-30°C .

Safety And Hazards

This compound has several hazard statements including H302 - Harmful if swallowed, H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H411 - Toxic to aquatic life with long lasting effects . The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

properties

IUPAC Name

7-[5-(dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c19-14-10-16(11-17-14)7-3-8-18(12-16)15(20)5-2-1-4-13-6-9-21-22-13/h13H,1-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWKADQPRBLIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)CN(C1)C(=O)CCCCC3CCSS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one

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